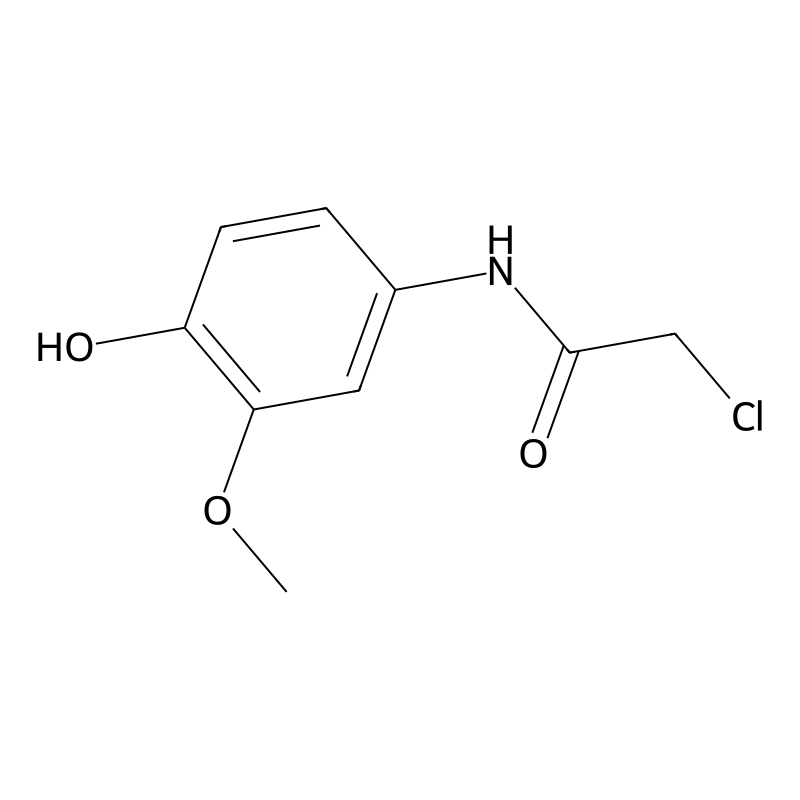2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide
Catalog No.
S6903856
CAS No.
17640-79-8
M.F
C9H10ClNO3
M. Wt
215.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
17640-79-8
Product Name
2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide
IUPAC Name
2-chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide
Molecular Formula
C9H10ClNO3
Molecular Weight
215.63 g/mol
InChI
InChI=1S/C9H10ClNO3/c1-14-8-4-6(2-3-7(8)12)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13)
InChI Key
VJHIIZNWDCPNFE-UHFFFAOYSA-N
SMILES
COC1=C(C=CC(=C1)NC(=O)CCl)O
Canonical SMILES
COC1=C(C=CC(=C1)NC(=O)CCl)O
2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H10ClNO3. Also known as Acetaminophen impurity B, it has a wide range of applications in scientific research and industry. This paper provides an overview of the properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications, and future directions related to this chemical compound.
2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide is an impurity that is often found in acetaminophen drugs. Acetaminophen, also known as paracetamol, is a widely used over-the-counter pain reliever and fever reducer. Although generally considered a safe drug, accidental overdose of acetaminophen can cause severe liver toxicity, and there is a need to understand and control impurities that may exist in this drug.
The chemical structure of 2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide consists of a chloro substituent, a hydroxyl group, and a methoxy group attached to a phenyl ring, which is then connected to an acetamide group. The compound is a white, crystalline solid with a melting point of 194-198°C.
2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide can be synthesized by a variety of methods. One method involves reacting 4-hydroxy-3-methoxyacetophenone with thionyl chloride to form the corresponding chloroacetophenone, which is then reacted with ethylamine to produce the desired acetamide. The compound is characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Various analytical methods have been developed to detect and quantify 2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide in acetaminophen drugs. These methods include high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC).
Few studies have been conducted on the biological properties of 2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide. Some studies have shown that it has anti-inflammatory and analgesic effects, similar to acetaminophen. Other studies have suggested that it may have potential as a treatment for certain types of cancer.
The toxicity and safety of 2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide in scientific experiments depend on the dose and route of administration. There is limited information on the toxicity of this compound, but it is believed to be similar to that of acetaminophen. Safety precautions should be taken when handling this compound, including wearing protective equipment such as gloves and goggles.
2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide has a variety of applications in scientific experiments. It can be used as a reference compound to develop and validate analytical methods for detecting impurities in acetaminophen drugs. Additionally, it can be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Currently, there is limited research on 2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide. Most studies have focused on its detection and quantification in acetaminophen drugs. While some studies have suggested potential biological activities and applications, more research is needed to fully understand the properties and potential of this compound.
2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide has potential implications in various fields of research and industry. In the pharmaceutical industry, it can be used as a reference standard for quality control of acetaminophen drugs. Additionally, it could have potential as a starting material for the synthesis of other pharmaceutical compounds. In the field of agrochemicals, it could be used to develop new pesticides or herbicides.
There are several limitations to the existing research on 2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide. Most studies have focused on its detection in acetaminophen drugs, and more research is needed to understand its biological properties and potential applications. Future directions in research could include determining the safety and toxicity of this compound, investigating its potential as a treatment for cancer, and exploring its applications in other fields, such as materials science or nanotechnology.
2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide is a chemical compound with potential applications in scientific research and industry. This paper has provided an overview of its properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications, and future directions. While more research is needed to fully understand the potential of this compound, it is clear that it has implications in various fields and could have significant benefits in the future.
XLogP3
0.6
Hydrogen Bond Acceptor Count
3
Hydrogen Bond Donor Count
2
Exact Mass
215.0349209 g/mol
Monoisotopic Mass
215.0349209 g/mol
Heavy Atom Count
14
Dates
Last modified: 02-18-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds






